α-甲基-5-羟色胺马来酸盐

描述

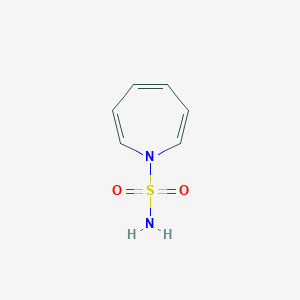

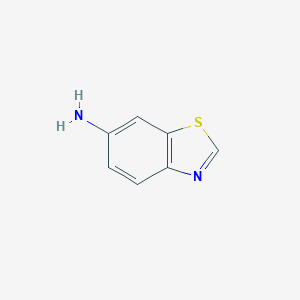

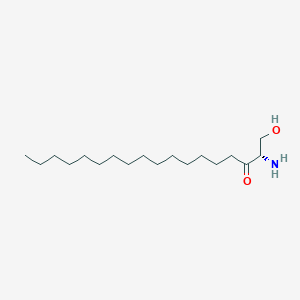

Alpha-Methyl-5-hydroxytryptamine (alpha-Me-5-HT) is a serotonergic agent that has been studied for its binding affinity to various serotonin (5-HT) receptor subtypes. It has been considered to be selective for 5-HT2 receptors, but recent findings suggest that it may not be as selective as previously thought. The compound has been examined for its interaction with newly discovered 5-HT1D and 5-HT1E sites, revealing a lack of high selectivity for these receptor subtypes .

Synthesis Analysis

The synthesis of alpha-Me-5-HT involves a sequence of chemical reactions starting from substituted indoles. A key step in the synthesis is the reductive amination of substituted indole-2-propanones with alpha-methylbenzylamine. This is followed by chromatographic separation of diastereomeric amines and catalytic N-debenzylation to afford the pure alpha-Me-5-HT enantiomers. An improved method for preparing indole-2-propanones has also been developed, which is crucial for the synthesis of alpha-Me-5-HT .

Molecular Structure Analysis

The molecular structure of alpha-Me-5-HT is characterized by the presence of an alpha-methyl group attached to the ethylamine side chain of the tryptamine structure. This modification is significant as it influences the binding affinity and selectivity of the molecule towards different serotonin receptor subtypes. The binding conformation of alpha-Me-5-HT at the 5-HT1B receptor suggests that the ethylamine side chain is trans and lies in a plane perpendicular to the indole ring plane .

Chemical Reactions Analysis

Alpha-Me-5-HT interacts with various serotonin receptors through different binding affinities. It has been shown to have a low affinity for 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT1D sites, and a very low affinity for 5-HT1E sites. The affinity for 5-HT2 sites varies depending on the radioligand used to label the sites, indicating that alpha-Me-5-HT may act as a mixed 5-HT1/5-HT2 agonist. This suggests that the molecule can participate in a range of chemical reactions within the body, depending on the receptor subtype it interacts with .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-Me-5-HT, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the synthesis and receptor affinity studies imply that the molecule is stable enough to be synthesized and tested in laboratory conditions. The optical purity of the synthesized enantiomers, established by chiral HPLC analysis, indicates that the compound can exist in different enantiomeric forms, which may have distinct physical and chemical properties .

科学研究应用

1. 心血管效应

α-甲基-5-羟色胺马来酸盐作为 5-HT2B 血清素受体的激动剂,已被研究其对心脏泵血功能的影响。对强迫运动行为大鼠的研究表明,该化合物可以影响心率、每搏输出量和心输出量,尤其是在游泳训练的大鼠中 (Abzalov 等人,2015)。

2. 神经学和行为研究

探索了 α-甲基-5-羟色胺马来酸盐对大鼠攻击行为的影响,特别是当微注射到特定脑部位时。这项研究有助于理解血清素受体在攻击和恐惧反应中的作用 (de Almeida 等人,2006)。

3. 胃肠道研究

研究了该化合物在释放肠嗜铬细胞中的 5-羟色胺 (5-HT) 中的作用,这在肠道运动和分泌调节中很重要。这项研究突出了 α-甲基-5-羟色胺马来酸盐作为了解胃肠道功能的工具的潜力 (Kim 等人,2001)。

4. 肌间神经元和肠道功能

研究还集中在 α-甲基-5-羟色胺马来酸盐如何影响豚鼠回肠肌间 AH 神经元的末梢。了解这些相互作用对于深入了解胃肠道感觉机制至关重要 (Bertrand 等人,2000)。

5. 激素相互作用

研究探讨了血清素受体亚型(包括受 α-甲基-5-羟色胺马来酸盐影响的受体亚型)如何调节心脏中心房利钠肽 (ANP) 的分泌。这项研究有助于我们了解心脏功能中的激素控制 (Cao 等人,2003)。

6. 精神病学研究

利用 α-甲基-5-羟色胺类似物研究了血清素受体在精神疾病(如边缘型人格障碍)中的作用。这些研究提供了对精神疾病中复杂的神经化学相互作用的见解 (Leyton 等人,2001)。

7. 疼痛调节

研究了该化合物在脊髓中调节抗伤害感受(或抑制疼痛反应)中的作用。此类研究对于制定新的疼痛管理策略至关重要 (Jeong 等人,2004)。

8. 伤害感受的神经控制

进一步的研究表明,血清素受体亚型(受 α-甲基-5-羟色胺马来酸盐等化合物影响)如何影响脊髓宽动态范围神经元,从而深入了解疼痛的神经控制 (Liu 等人,2007)。

安全和危害

属性

IUPAC Name |

3-(2-aminopropyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNHFSXRABPJLP-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432894 | |

| Record name | alpha-Methyl-5-hydroxytryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-5-hydroxytryptamine maleate | |

CAS RN |

97469-12-0 | |

| Record name | alpha-Methyl-5-hydroxytryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)

![(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B108642.png)